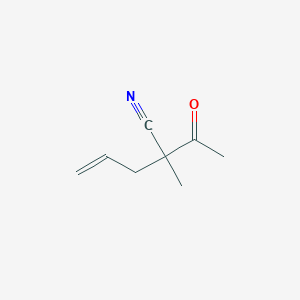![molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5](/img/structure/B3318133.png)
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol
Vue d'ensemble
Description
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having both amine and hydroxyl functionalities. This compound is used in various industrial applications, including the preparation of low-density packaging foams .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is synthesized by reacting dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Other methods involve producing streams rich in the substance, which are then further purified .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors where dimethylamine and ethylene oxide are reacted under specific conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. It acts as a weak base due to the presence of the amine group, which can accept protons. This property makes it useful in neutralizing acids and in catalyzing reactions that require a basic environment . The hydroxyl group allows it to form hydrogen bonds, enhancing its solubility and reactivity in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Dimethylamino)ethoxy]ethanol: Similar in structure but differs in the presence of an ether linkage instead of a hydroxyl group.
2-(2-Aminoethoxy)-1,1-dimethoxyethane: Contains an additional methoxy group, altering its reactivity and solubility.
Uniqueness
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is unique due to its combination of amine and hydroxyl functionalities, which provide it with versatile reactivity. This makes it suitable for a wide range of applications, from industrial processes to scientific research .
Propriétés
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVYLVIVCKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)





![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)




